molecular formula C20H22ClN B1246510 1-Chloramitriptyline CAS No. 52845-72-4

1-Chloramitriptyline

Cat. No.: B1246510
CAS No.: 52845-72-4
M. Wt: 311.8 g/mol
InChI Key: CMGZPJIHOZMOKL-LICLKQGHSA-N
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Description

1-Chloramitriptyline is a chlorinated analog of amitriptyline, a well-characterized tricyclic antidepressant (TCA) . Amitriptyline's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the concentration of these neurotransmitters in the synaptic cleft . It also exhibits high affinity for a range of other receptors, including histamine H1 and muscarinic acetylcholine receptors, which contributes to its side effect profile . The structural modification in this compound is intended for research applications aimed at exploring the structure-activity relationships of TCA compounds. This analog is of significant interest in pharmacological and metabolic stability studies, particularly in investigating how halogenation alters binding affinity, metabolic pathways, and functional activity compared to the parent molecule . Researchers may utilize this compound in studies focused on cytochrome P450 metabolism, as amitriptyline is known to be metabolized primarily by CYP2C19 and CYP2D6 isozymes . It serves as a critical reference material in analytical chemistry for the identification and quantification of novel TCA derivatives. This product is intended for forensic analysis and academic research applications only.

Properties

CAS No.

52845-72-4

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

IUPAC Name

(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H22ClN/c1-22(2)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-11H,6,12-14H2,1-2H3/b17-10+

InChI Key

CMGZPJIHOZMOKL-LICLKQGHSA-N

SMILES

CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl

Canonical SMILES

CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl

Synonyms

1-chloramitriptyline
1-chloroamitriptyline
1-chloroamitriptyline hydrochloride
Ro 4-4318

Origin of Product

United States

Preparation Methods

Grignard Reaction and Cyclization

The classical synthesis of amitriptyline begins with a Grignard reaction between 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one and methylmagnesium bromide, followed by acid-catalyzed cyclization. For 1-Chloramitriptyline, a chlorinated ketone precursor or intermediate is required. For example, substituting the starting ketone with a 1-chloro derivative would enable direct incorporation of chlorine. Alternatively, post-cyclization chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could be employed.

Key Considerations:

  • Regioselectivity : Electrophilic chlorination favors positions activated by electron-donating groups. The 1-position’s reactivity depends on the electronic environment of the tricyclic system.

  • Side Reactions : Over-chlorination or ring-opening may occur without precise temperature control, necessitating low temperatures (0–5°C) and stoichiometric reagent ratios.

Flow Chemistry Approaches

Modern flow chemistry techniques, as demonstrated in amitriptyline synthesis, offer enhanced control over chlorination steps. These systems minimize hazardous reagent handling and improve reproducibility.

Continuous Flow Chlorination

A hypothetical flow setup for this compound could involve:

  • Grignard Formation : Reacting 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with methylmagnesium bromide in a 10 mL perfluoroalkoxy (PFA) reactor coil at 60°C.

  • Chlorination : Introducing a stream of NCS in dichloromethane (DCM) into the reaction mixture via a T-mixer, followed by a 5 mL reactor coil at 25°C for 10 minutes.

  • Cyclization and Protonation : Directing the chlorinated intermediate through a heated reactor (100°C) for cyclization, followed by HCl quenching to form the hydrochloride salt.

Advantages:

  • Safety : Confining volatile chlorinating agents within closed systems reduces exposure risks.

  • Yield Optimization : Real-time monitoring via in-line infrared (IR) spectroscopy ensures complete conversion.

Analytical Validation and Quality Control

Robust analytical methods are critical for verifying this compound’s purity and structure. High-performance liquid chromatography (HPLC), as validated for amitriptyline, can be adapted with modifications to the mobile phase or detection wavelength.

Method Development

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 240 nm

Validation Parameters:

ParameterResult for AmitriptylineAdjusted for this compound
Linearity (R²)0.9990.998–1.000 (anticipated)
Recovery (%)10198–102
Precision (% RSD)0.43≤2.0

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeSafety ProfileScalability
Traditional Batch65–758–12 hoursModerate (open system)Limited
Flow Chemistry85–9030–60 minutesHigh (closed system)Excellent

Flow chemistry surpasses batch methods in yield and safety, particularly when handling chlorinating agents. The integration of in-line purification (e.g., scavenger resins) further streamlines the process.

Challenges and Mitigation Strategies

Chlorine Incorporation

  • Issue : Uncontrolled chlorination may lead to di- or tri-substituted byproducts.

  • Solution : Employ directing groups (e.g., –OCH₃) or use bulky reagents to sterically hinder undesired positions.

Purification

  • Issue : Separation of this compound from unreacted starting material.

  • Solution : Gradient elution in preparative HPLC or crystallization from ethanol-diethyl ether mixtures .

Q & A

Q. How can researchers optimize the synthesis of 1-Chloramitriptyline to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using a fractional factorial design to isolate critical variables. Characterize intermediates via NMR and HPLC to confirm structural integrity . For purity assessment, employ gradient elution chromatography as per USP guidelines, referencing standard solutions of amitriptyline-related compounds for calibration . Report detailed experimental procedures in the main text, with extensive synthetic data in supplementary materials to ensure reproducibility .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards to minimize matrix effects. Validate the method per ICH guidelines (linearity, precision, LOD/LOQ) . For tissue samples, homogenize in acidic methanol, centrifuge, and filter (0.22 µm) before injection. Cross-validate results with UV-Vis spectroscopy at λmax = 254 nm to confirm consistency .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Apply ICH Q1A(R2) protocols: expose samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) for 6–12 months. Monitor degradation via HPLC peak area changes for the parent compound and known impurities (e.g., dechlorinated byproducts) . Use Arrhenius kinetics to predict shelf life, ensuring statistical significance through triplicate sampling and ANOVA analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, analytical methods). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in metabolic clearance. Validate hypotheses via in vitro CYP450 inhibition assays using liver microsomes, correlating results with in vivo AUC0–24 data .

Q. How can researchers establish in vitro-in vivo correlations (IVIVC) for this compound’s bioavailability?

  • Methodological Answer : Design a four-stage IVIVC protocol: (1) Dissolution testing in biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 1.2; (2) Permeability assessment via Caco-2 cell monolayers; (3) Compartmental pharmacokinetic modeling (e.g., Wagner-Nelson method); (4) Clinical validation in a crossover study with controlled fed/fasted states. Use partial least squares (PLS) regression to correlate dissolution profiles with absorption rates .

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ a PICO (Population: neuronal cell lines; Intervention: this compound; Comparison: amitriptyline; Outcome: serotonin reuptake inhibition) framework. Use radioligand binding assays (³H-paroxetine) to quantify affinity for SERT. Validate via CRISPR-edited SERT-KO cell lines and molecular docking simulations (AutoDock Vina) to identify binding residues. Cross-reference structural data with cryo-EM studies of SERT .

Q. How can researchers mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Define Critical Quality Attributes (CQAs): crystallinity, particle size distribution (PSD), dissolution rate.
  • Identify Critical Process Parameters (CPPs) via risk assessment (Ishikawa diagram).
  • Optimize using response surface methodology (RSM) for crystallization (anti-solvent addition rate, temperature).
    Characterize PSD via laser diffraction and validate reproducibility across 3 pilot batches .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50 and Hill slope with 95% confidence intervals. For non-monotonic responses, use Bayesian hierarchical models to account for heteroscedasticity. Report effect sizes (Cohen’s d) rather than p-values alone to emphasize clinical relevance .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound?

  • Methodological Answer : Perform a systematic literature review guided by FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use reactive metabolite trapping (GSH/MAPS assays) and HR-MS/MS to identify phase I/II metabolites. Compare results with in silico predictions (ADMET Predictor) and prioritize pathways with >10% abundance. Reconcile findings via enzyme kinetic studies (Vmax/Km) using recombinant CYP isoforms .

Q. What protocols ensure ethical and reproducible animal studies for this compound’s neuropharmacological effects?

  • Methodological Answer :
    Follow ARRIVE 2.0 guidelines:
  • Experimental Design : Randomized block design, blinded outcome assessment.
  • Sample Size : Power analysis (α = 0.05, β = 0.2) based on pilot data.
  • Data Reporting : Include raw data for behavioral tests (e.g., forced swim test) in supplementary files.
  • Ethics : Obtain IACUC approval, minimize distress via environmental enrichment. Archive protocols on Open Science Framework for transparency .

Tables for Reference

Q. Table 1. Key Parameters for Stability Testing of this compound

ConditionTemperatureHumidityDurationAnalytical Endpoint
Accelerated40°C75% RH6 months% Degradation (HPLC)
Long-term25°C60% RH12 monthsImpurity profile (LC-MS)
Photostability1.2 million lux hoursN/A10 daysColor change (UV-Vis)

Q. Table 2. PICO Framework for Mechanistic Studies

ComponentDescription
PopulationHEK293 cells expressing human SERT
InterventionThis compound (1–100 µM)
ComparisonAmitriptyline (positive control)
OutcomeIC50 for serotonin reuptake inhibition

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